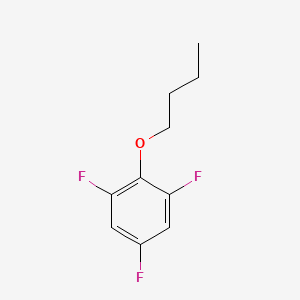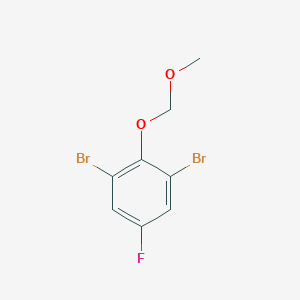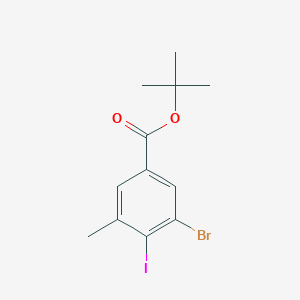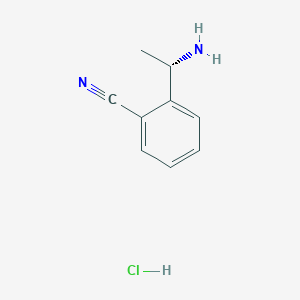
(4R,4'R,5S,5'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. These types of compounds are often used in asymmetric synthesis due to their ability to induce chirality in various chemical reactions. The compound features a cyclopentane backbone with two oxazoline rings, each substituted with phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized by reacting amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Cyclopentane Backbone Construction: The cyclopentane backbone can be introduced through a cyclization reaction involving appropriate precursors.
Coupling of Oxazoline Rings to Cyclopentane: The final step involves coupling the oxazoline rings to the cyclopentane backbone, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline rings.
Reduction: Reduction reactions can also occur, potentially affecting the phenyl groups or the oxazoline rings.
Substitution: Substitution reactions are common, especially at the phenyl groups or the oxazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolone derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
Asymmetric Catalysis: The compound is used as a chiral ligand in asymmetric catalysis, helping to produce enantiomerically pure products.
Coordination Chemistry: It can form complexes with various metals, which are useful in catalysis and material science.
Biology and Medicine
Drug Development: The compound’s chiral properties make it a candidate for drug development, particularly in the synthesis of chiral drugs.
Biological Probes: It can be used as a probe to study chiral environments in biological systems.
Industry
Polymer Synthesis: The compound can be used in the synthesis of chiral polymers.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials.
Mécanisme D'action
The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves its role as a chiral ligand. It can coordinate to metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R,5S,5’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4R,4’R,5S,5’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R,5S,5’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific cyclopentane backbone, which can influence the steric and electronic properties of the resulting complexes. This can lead to different reactivity and selectivity in catalytic applications compared to its cyclohexane or cycloheptane analogs.
Propriétés
IUPAC Name |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVHHTWEGTLPZ-ZRTHHSRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)






![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)

